Methyl 5-methoxy-2-nitro-4-(3-(pyrrolidin-1-yl)propoxy)benzoate
Overview
Description
Methyl 5-methoxy-2-nitro-4-(3-(pyrrolidin-1-yl)propoxy)benzoate: is a complex organic compound characterized by its multiple functional groups, including methoxy, nitro, and pyrrolidinyl moieties
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 5-methoxy-2-nitrobenzoic acid as the starting material.
Esterification: The carboxylic acid group is converted to a methyl ester using methanol in the presence of a strong acid catalyst like sulfuric acid.
Nucleophilic Substitution: The nitro group is then substituted with a 3-(pyrrolidin-1-yl)propoxy group through a nucleophilic substitution reaction.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods:
Batch Production: In an industrial setting, the compound is produced in batches to ensure quality control and consistency.
Continuous Flow Synthesis: Advanced methods may employ continuous flow synthesis for higher efficiency and scalability.
Types of Reactions:
Oxidation: The nitro group can be further oxidized to form a nitroso or nitrate derivative.
Reduction: The nitro group can be reduced to an amine group, resulting in a different set of chemical properties.
Substitution: The methoxy and pyrrolidinyl groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Typical reducing agents include tin (Sn) and iron (Fe) in acidic conditions.
Substitution: Nucleophiles such as amines and alcohols are used, often in the presence of a base or acid catalyst.
Major Products Formed:
Nitroso Derivatives: Resulting from the oxidation of the nitro group.
Amine Derivatives: Resulting from the reduction of the nitro group.
Substituted Esters: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. The nitro group, in particular, plays a crucial role in its biological activity, often interacting with enzymes and receptors to modulate their function. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Similar in structure but with a fluorine atom instead of a methoxy group.
Methyl 3-(pyrrolidin-1-yl)benzoate: Similar pyrrolidinyl group but without the nitro and methoxy substituents.
Uniqueness: The presence of both nitro and methoxy groups in the same molecule gives it unique chemical and biological properties compared to similar compounds. This combination allows for a broader range of reactions and applications.
Properties
IUPAC Name |
methyl 5-methoxy-2-nitro-4-(3-pyrrolidin-1-ylpropoxy)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O6/c1-22-14-10-12(16(19)23-2)13(18(20)21)11-15(14)24-9-5-8-17-6-3-4-7-17/h10-11H,3-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTQPCOHCNUBXLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)OC)[N+](=O)[O-])OCCCN2CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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